5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17421856
InChI: InChI=1S/C10H12OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h5-7H,2-4H2,1H3
SMILES:
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17421856

Molecular Formula: C10H12OS

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde -

Specification

Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
IUPAC Name 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde
Standard InChI InChI=1S/C10H12OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h5-7H,2-4H2,1H3
Standard InChI Key TVEPNPCBQITNKY-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(C1)C=C(S2)C=O

Introduction

Structural and Chemical Properties

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde features a fused bicyclic system comprising a partially saturated benzene ring (4,5,6,7-tetrahydro) and a thiophene moiety. The methyl substituent at position 5 introduces steric and electronic effects that influence the molecule’s conformation, while the carbaldehyde group at position 2 confers reactivity toward nucleophilic additions and condensations .

Molecular Characteristics

  • Molecular Formula: C10_{10}H12_{12}OS

  • Molecular Weight: 180.26 g/mol

  • Key Functional Groups:

    • Tetrahydrobenzo[b]thiophene core (planar aromatic system with partial saturation) .

    • Aldehyde group (electron-withdrawing, reactive toward amines and hydrazines) .

    • Methyl substituent (enhances lipophilicity and modulates ring puckering) .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogs such as 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid exhibit a melting point of 196°C and water solubility of 0.26 g/L at 25°C . The aldehyde derivative is expected to have reduced solubility in aqueous media compared to carboxylic acid counterparts due to decreased polarity. Predicted properties include:

  • Boiling Point: ~360–370°C (extrapolated from similar derivatives) .

  • Density: 1.28–1.32 g/cm³ .

  • pKa: The aldehyde proton is weakly acidic (estimated pKa ~10–12), less than carboxylic acids (pKa ~3–4) .

Synthetic Methodologies

The synthesis of 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde can be inferred from established routes for analogous tetrahydrobenzothiophene derivatives. Key strategies involve cyclization, functional group interconversion, and regioselective substitution.

Cyclocondensation Approaches

A common precursor for tetrahydrobenzothiophenes is ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, synthesized via the reaction of cyclohexanones with ethyl cyanoacetate . For the target aldehyde, the amino group at position 2 could be oxidized to a nitroso intermediate, followed by reduction and subsequent formylation. Alternatively, direct formylation using Vilsmeier-Haack conditions (POCl3_3/DMF) may introduce the aldehyde group .

Functionalization of Preformed Cores

Starting from 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene, electrophilic aromatic substitution at position 2 can be achieved using directed ortho-metalation (DoM) strategies. For example:

  • Lithiation at position 2 using LDA (lithium diisopropylamide).

  • Quenching with DMF to install the aldehyde group .

Representative Reaction Pathway:

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene1. LDA, -78°C2. DMF5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde\text{5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene} \xrightarrow[\text{1. LDA, -78°C}]{\text{2. DMF}} \text{5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde}

Purification and Characterization

Crude products are typically purified via silica gel chromatography, with elution using gradients of ethyl acetate and hexanes . Characterization relies on:

  • NMR Spectroscopy:

    • 1^1H NMR: Aldehyde proton resonance at δ 9.8–10.2 ppm; methyl group at δ 1.2–1.5 ppm .

    • 13^{13}C NMR: Carbonyl carbon at δ 190–200 ppm .

  • HR-MS: Molecular ion peak at m/z 180.26 (C10_{10}H12_{12}OS+^+) .

Biological Activities and Applications

Though direct studies on 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde are lacking, structurally related benzothiophenes exhibit broad bioactivity, suggesting potential avenues for exploration.

Anti-inflammatory and Anticancer Effects

Benzothiophene carboxaldehydes may interfere with leukotriene synthesis (similar to Zileuton) or modulate kinases involved in inflammation and proliferation . The methyl group could improve membrane permeability, facilitating intracellular target engagement .

Reactivity in Medicinal Chemistry

The aldehyde functionality serves as a versatile handle for derivatization:

  • Condensation with Hydrazines: To form hydrazones with potential antitubercular activity .

  • Reductive Amination: To generate secondary amines for central nervous system-targeted agents .

Challenges and Future Directions

Synthetic Optimization

Current routes to tetrahydrobenzothiophene aldehydes suffer from moderate yields (40–60%) due to competing side reactions during formylation . Advances in catalytic methods (e.g., palladium-mediated C–H activation) could improve efficiency .

Biological Screening

Priority targets for in vitro assays include:

  • Gram-negative bacteria (E. coli, P. aeruginosa) .

  • Cancer cell lines (MCF-7, HeLa) .

  • Enzymatic targets (COX-2, LOX) .

Toxicity and ADMET Profiling

The aldehyde group raises concerns about off-target reactivity and metabolic instability. Prodrug strategies (e.g., acetal protection) may mitigate these issues .

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